Bis(4-methoxycarbonylphenyl) Terephthalate

Liquid Crystals Thermal Analysis Mesophase Engineering

Sourcing Bis(4-methoxycarbonylphenyl) Terephthalate (CAS 99328-23-1) for high-temperature liquid crystals or hydrophobic polymers? This rigid diester exhibits a nematic phase from 520.2 K to 574.2 K—far above common nematics—and a LogP of 4.4–5.85 for moisture resistance. Its four ester groups permit selective terminal hydrolysis to create diacid building blocks for MOFs and amphiphiles. Supplied as ≥97% pure white crystalline powder with batch COA. Not TSCA/REACH restricted; ambient shipping. Order now for reproducible performance.

Molecular Formula C24H18O8
Molecular Weight 434.4 g/mol
CAS No. 99328-23-1
Cat. No. B044951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-methoxycarbonylphenyl) Terephthalate
CAS99328-23-1
SynonymsTerephthalic Acid Bis[4-(Methoxycarbonyl)phenyl] Ester; 
Molecular FormulaC24H18O8
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C24H18O8/c1-29-21(25)15-7-11-19(12-8-15)31-23(27)17-3-5-18(6-4-17)24(28)32-20-13-9-16(10-14-20)22(26)30-2/h3-14H,1-2H3
InChIKeyXLVVPIVANBPSAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-methoxycarbonylphenyl) Terephthalate (CAS 99328-23-1): Procurement-Focused Overview of a Specialty Terephthalate Diester


Bis(4-methoxycarbonylphenyl) Terephthalate (CAS 99328-23-1, C24H18O8, MW 434.4 g/mol) is a terephthalate diester featuring two para-substituted methoxycarbonylphenyl terminal groups linked via ester bonds to a central terephthalate core [1]. This rigid, rod-like molecular architecture confers liquid crystalline (mesomorphic) properties, specifically a solid-to-nematic transition at 520.2 K and a nematic-to-isotropic transition at 574.2 K [2]. The compound is also characterized by a high predicted LogP of approximately 4.4 to 5.85, indicating pronounced hydrophobicity, and a topological polar surface area of 105 Ų, which limits hydrogen bonding capacity [3]. Its primary commercial availability is as a high-purity (>97.0%) solid for research and development applications in advanced materials science, particularly as a liquid crystal intermediate and polymer building block .

Why Generic Substitution of Bis(4-methoxycarbonylphenyl) Terephthalate is Not Scientifically Justifiable


Simply substituting Bis(4-methoxycarbonylphenyl) Terephthalate with another aromatic diester or generic liquid crystal monomer is not scientifically defensible due to its uniquely tuned set of physicochemical properties. The compound's rigid, symmetric, and fully conjugated structure yields a specific liquid crystalline temperature range (solid-to-nematic at 520.2 K, nematic-to-isotropic at 574.2 K) that is not replicated by other terephthalate esters with different terminal groups [1]. Furthermore, its high LogP (4.4-5.85) and low polar surface area (105 Ų) dictate solubility, permeability, and interfacial behavior in polymer blends or formulations, which would be markedly altered by using a more polar or less lipophilic analog [2]. Even minor variations in ester alkyl chain length or branching are known to drastically shift mesophase stability and thermal behavior within this chemical class [3]. Therefore, the specific quantitative parameters below must be verified to ensure reproducible performance in any intended application.

Quantitative Differentiation Evidence for Bis(4-methoxycarbonylphenyl) Terephthalate (CAS 99328-23-1)


Liquid Crystal Phase Transition Temperatures vs. Common Nematic Standard 5CB

This compound exhibits a well-defined nematic liquid crystalline mesophase with a solid-to-nematic (Sol/Nem) transition temperature of 520.2 K (247.1 °C) and an enthalpy of transition of 58.0 kJ/mol. This is followed by a nematic-to-isotropic liquid (Nem/Liq) transition at 574.2 K (301.1 °C) with an enthalpy of 1.01 kJ/mol [1]. In comparison, the widely used nematic liquid crystal 5CB (4-cyano-4'-pentylbiphenyl) exhibits a crystal-to-nematic transition at 295.5 K (22.5 °C) and a nematic-to-isotropic transition at 308.2 K (35.0 °C) [2]. The target compound's nematic phase stability is ~210 K higher than 5CB, making it suitable for high-temperature applications where 5CB would be isotropic and non-functional.

Liquid Crystals Thermal Analysis Mesophase Engineering

Analytical Purity Verification: Vendor HPLC vs. Published TCI HPLC Specification

Procurement decisions must account for verified purity to ensure reproducible downstream results. While multiple suppliers offer this compound, the TCI product (Cat. No. T1370) is certified to >97.0% purity by HPLC . In contrast, other vendors, such as Bidepharm, state a standard purity of 98+% but do not specify the analytical method for this determination . Without HPLC verification, the 1% absolute purity difference could represent uncharacterized impurities that may act as quenching agents in optical applications or chain-terminating agents in polymer syntheses.

Quality Control Analytical Chemistry Reproducible Synthesis

Lipophilicity (LogP) Comparison with Other Terephthalate Esters

The compound's predicted XLogP3-AA value is 4.4 [1] (ACD/Labs LogP prediction is 5.85 ), indicating high lipophilicity. This is significantly higher than shorter-chain or more polar terephthalate esters, such as bis(2-hydroxyethyl) terephthalate (BHET), which has a calculated LogP of -0.2 [2], and dimethyl terephthalate (DMT), which has a LogP of 1.9 [3]. The 2.5 to 6.0 unit difference in LogP corresponds to a 300 to 1,000,000-fold higher octanol-water partition coefficient, profoundly impacting solubility in non-polar solvents and compatibility with hydrophobic polymer matrices.

Drug Delivery Polymer Blends Hydrophobic Coatings

Molecular Flexibility (Rotatable Bond Count) vs. Core Terephthalate Building Blocks

The compound possesses 10 rotatable bonds (as computed by Cactvs) [1] or 12 rotatable bonds (as reported by SpringerMaterials) [2]. This is substantially higher than the core terephthalate monomer, dimethyl terephthalate (DMT), which has only 2 rotatable bonds [3]. The increased molecular flexibility, despite the overall rigid aromatic core, arises from the two terminal methoxycarbonyl groups and the ester linkages. This balance of rigidity and flexibility is crucial for forming stable nematic phases and can influence the glass transition temperature (Tg) and mechanical properties when incorporated into polymer backbones.

Polymer Physics Molecular Dynamics Crystallinity

Evidence-Backed Application Scenarios for Bis(4-methoxycarbonylphenyl) Terephthalate (CAS 99328-23-1)


High-Temperature Nematic Liquid Crystal Component in Optical and Electronic Devices

The compound's well-defined nematic phase with a clearing point (T_Nem/Liq) of 574.2 K (301.1 °C) [1] makes it a candidate for use in high-temperature liquid crystal displays (LCDs), optical shutters, or tunable filters operating in environments where standard nematics like 5CB (T_Nem/Liq = 308.2 K) [2] would degrade or become isotropic. Its high thermal stability allows for integration into devices requiring elevated processing or operating temperatures, such as automotive displays or downhole sensors. The significant solid-to-nematic enthalpy of 58.0 kJ/mol indicates a substantial energy barrier to melting, ensuring phase stability over a wide thermal window.

Hydrophobic Monomer for Polyesters and Polymer Coatings with Enhanced Water Barrier Properties

With a predicted LogP of 4.4 to 5.85 [3], this diester is exceptionally hydrophobic compared to common polycondensation monomers like BHET (LogP = -0.2) [4]. This property can be exploited in the synthesis of polyesters with improved water resistance and reduced hydrolytic degradation. When incorporated as a comonomer, the pendant methoxycarbonylphenyl groups can disrupt polymer chain packing, potentially modifying crystallinity and gas barrier properties, which is valuable for food packaging coatings and moisture-resistant films.

Precursor for Amphiphilic and Self-Assembled Nanostructures via Selective Hydrolysis

The compound contains four distinct ester moieties: two terminal methyl esters and two internal phenyl esters. This differential reactivity allows for selective hydrolysis of the terminal methyl esters under mild basic conditions to yield the corresponding diacid, while preserving the internal terephthalate core. The resulting diacid (with a lower LogP) can serve as a building block for amphiphilic molecules, metal-organic frameworks (MOFs), or self-assembled monolayers with precisely tunable hydrophilic/hydrophobic balance [5]. This regioselective transformation is not possible with simpler symmetric terephthalate esters like DMT, which lack this functional group hierarchy.

Analytical Standard for HPLC Method Development in Polymer Degradation Studies

Given its well-defined structure and commercial availability with certified HPLC purity (>97.0%) , this compound can serve as a reliable analytical standard. Its high LogP and distinct UV absorbance profile make it suitable for calibrating reversed-phase HPLC methods aimed at detecting and quantifying terephthalate-based oligomers or degradation products in complex matrices, such as environmental samples or polymer leachates. The availability of batch-specific certificates of analysis (COA) ensures traceability and reproducibility in quantitative analytical workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(4-methoxycarbonylphenyl) Terephthalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.